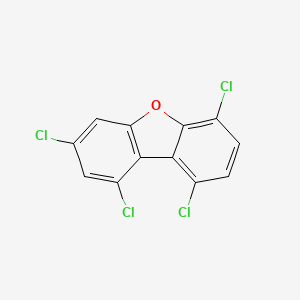

1,3,6,9-Tetrachlorodibenzofuran

Description

Contextualizing Polychlorinated Dibenzofurans (PCDFs) within Persistent Organic Pollutants (POPs) Research

Persistent organic pollutants (POPs) are chemical substances that are resistant to environmental degradation through chemical, biological, and photolytic processes. nih.gov Due to their persistence, they can be transported over long distances and accumulate in human and animal tissue. nih.gov PCDFs, along with their structurally related counterparts, polychlorinated dibenzo-p-dioxins (PCDDs) and certain polychlorinated biphenyls (PCBs), are classified as POPs. epd.gov.hk

These compounds are not intentionally produced but are formed as unintentional by-products of various industrial and thermal processes that involve organic matter and chlorine, such as waste incineration and chemical manufacturing. epd.gov.hk Natural events like forest fires and volcanic eruptions can also release these compounds into the environment. epd.gov.hk The primary route of human exposure to these pollutants is through the consumption of contaminated food, particularly high-fat foods like meat, fish, and dairy products. nih.govnews-medical.net

The general chemical structure of PCDFs consists of a dibenzofuran (B1670420) core with chlorine atoms substituted at various positions. There are 135 possible PCDF isomers, each with a different number and arrangement of chlorine atoms. ca.gov The toxicity of these isomers varies significantly, with those having chlorine atoms in the 2, 3, 7, and 8 positions being of particular toxicological concern. ca.govnih.gov

Significance of 1,3,6,9-Tetrachlorodibenzofuran Research in Environmental Chemistry and Related Fields

This compound is a specific congener of PCDF characterized by its dibenzofuran structure with four chlorine atoms attached at the 1, 3, 6, and 9 positions. ontosight.ai Its molecular formula is C12H4Cl4O. ontosight.ai Like other PCDFs, it is a synthetic organic compound known for its environmental persistence, low water solubility, high lipophilicity (affinity for fats), and considerable stability. ontosight.ai These properties contribute to its tendency to accumulate in the fatty tissues of living organisms, leading to bioaccumulation and biomagnification through the food chain. ontosight.ai

The study of this compound is crucial for several reasons. Its presence in the environment, primarily stemming from industrial activities and waste incineration, poses potential risks to ecosystems and human health. ontosight.ai Understanding its specific environmental fate, transport mechanisms, and toxicological profile is essential for assessing these risks and developing effective remediation strategies for contaminated sites. ontosight.ai

Overview of Current Research Gaps and Future Directions in this compound Studies

While extensive research has been conducted on the broader class of PCDFs, particularly the highly toxic 2,3,7,8-substituted congeners, specific data on many individual isomers, including this compound, remains limited. A significant knowledge gap exists regarding the comprehensive toxicological profile of this specific congener. ca.gov While the general toxicity of PCDFs is acknowledged, the precise mechanisms of action and long-term health effects of this compound are not as well-defined as those for its more studied relatives.

Future research should focus on several key areas. Firstly, there is a need for more in-depth toxicological studies to fully characterize the potential health risks associated with exposure to this compound. This includes investigating its carcinogenic potential and its effects on various organ systems. Secondly, developing more sensitive and specific analytical methods for the detection and quantification of this isomer in complex environmental matrices is crucial for accurate exposure assessment and monitoring. pops.int Finally, research into cost-effective and environmentally sound remediation technologies for sites contaminated with this compound and other PCDFs is essential for mitigating their environmental impact.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C12H4Cl4O | ontosight.ai |

| Molecular Weight | 323.97 g/mol | ontosight.ai |

| Appearance | Solid | nih.gov |

| Water Solubility | Low | ontosight.ai |

| Lipophilicity | High | ontosight.ai |

| Persistence | High | ontosight.ai |

Structure

3D Structure

Properties

IUPAC Name |

1,3,6,9-tetrachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H4Cl4O/c13-5-3-8(16)10-9(4-5)17-12-7(15)2-1-6(14)11(10)12/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJQQZRLWVLWNGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C3=C(O2)C=C(C=C3Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H4Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232525 | |

| Record name | 1,3,6,9-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83690-98-6 | |

| Record name | 1,3,6,9-Tetrachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083690986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,6,9-Tetrachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,9-TETRACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9OYV48544F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Analytical Methodologies for 1,3,6,9 Tetrachlorodibenzofuran

Sample Preparation and Extraction Techniques for Environmental Matrices

The initial and critical step in the analysis of 1,3,6,9-TCDF from environmental matrices, such as soil, sediment, and biological tissues, is the efficient extraction of the analyte from the complex sample matrix. acs.orgadvancechemjournal.comresearchgate.net This is followed by a rigorous cleanup procedure to remove interfering compounds.

Extraction Protocols (e.g., Soxhlet, Pressurized Fluid Extraction, Solid-Phase Extraction)

Several extraction techniques are employed to isolate polychlorinated dibenzofurans (PCDFs), including 1,3,6,9-TCDF, from environmental samples. The choice of method depends on the sample matrix, efficiency, solvent consumption, and time constraints.

Soxhlet Extraction: A traditional and widely used method, Soxhlet extraction, is known for its accuracy in extracting PCDFs from solid samples. diva-portal.org It involves the continuous washing of the sample with a heated solvent, such as toluene, over an extended period, typically 16 to 24 hours. tandfonline.comnih.govtheanalyticalscientist.com While effective, this method is time-consuming and requires large volumes of organic solvents. diva-portal.org For instance, a study on sediment samples utilized a Soxhlet apparatus to study the influence of different solvent combinations and extraction times on PCDF recovery. tandfonline.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE is a more rapid and efficient alternative to Soxhlet extraction. diva-portal.orgnih.gov This technique uses elevated temperatures (e.g., 80-150°C) and pressures (e.g., 100 bar) to enhance the extraction process, significantly reducing extraction time and solvent consumption. theanalyticalscientist.comnih.govlu.se A comparison of PLE with Soxhlet for extracting PCDD/Fs from flue gas samples demonstrated that PLE with heptane (B126788) at 150°C achieved comparable recovery rates to the traditional toluene-based Soxhlet method. diva-portal.org

Solid-Phase Extraction (SPE): SPE is a versatile and efficient technique for extracting PCDFs from liquid samples like wastewater. accesson.krresearchgate.net It involves passing the liquid sample through a solid adsorbent material, which retains the analytes. The analytes are then eluted with a small volume of an appropriate solvent. Disk-type SPE systems have proven effective for analyzing large volumes of water with high recoveries and easy operation. accesson.krresearchgate.netkoreascience.kr This method is particularly advantageous for its low solvent consumption and potential for automation. accesson.krresearchgate.net

Table 1: Comparison of Extraction Techniques for PCDFs

| Extraction Technique | Principle | Typical Solvents | Advantages | Disadvantages |

|---|---|---|---|---|

| Soxhlet Extraction | Continuous solid-liquid extraction with a recycling solvent. | Toluene, Hexane/Methanol, Dichloromethane/Acetone tandfonline.com | High accuracy, well-established method. diva-portal.org | Time-consuming, high solvent consumption. diva-portal.org |

| Pressurized Liquid Extraction (PLE) | Extraction using solvents at elevated temperatures and pressures. nih.gov | n-Heptane, Toluene theanalyticalscientist.comlu.se | Fast, reduced solvent usage, can be automated. theanalyticalscientist.comnih.gov | Requires specialized equipment. |

| Solid-Phase Extraction (SPE) | Partitioning of analytes between a solid phase and a liquid phase. accesson.kr | Methylene Chloride, Acetone biotage.com | Low solvent use, high concentration factor, suitable for aqueous samples. accesson.krresearchgate.net | Matrix effects can be a concern. |

Chromatographic Cleanup Procedures (e.g., Florisil, Alumina (B75360), Carbon Columns)

Following extraction, the sample extract contains a mixture of the target analytes and a significant amount of co-extracted interfering compounds (e.g., lipids, other chlorinated hydrocarbons). advancechemjournal.comresearchgate.net Therefore, a thorough cleanup is essential to isolate the PCDF fraction. This is typically achieved using multi-step column chromatography with various adsorbents. oup.comepa.gov

Florisil Columns: Florisil, a magnesium silicate, is effective in separating PCDFs from other chlorinated compounds like polychlorinated biphenyls (PCBs). sigmaaldrich.comepa.gov In a multi-column setup, after passing through a silica (B1680970) gel column, the extract is loaded onto a Florisil column. The PCBs can be eluted with less polar solvents like n-hexane, while the PCDFs are retained and subsequently eluted with a more polar solvent such as dichloromethane. sigmaaldrich.com

Alumina Columns: Alumina (aluminum oxide) is another common adsorbent used for the cleanup of PCDF extracts. nih.govacs.orgnih.gov It is often used in a multi-layer column in conjunction with silica gel. advancechemjournal.com The separation on alumina is based on the polarity of the compounds, and different fractions can be obtained by eluting with solvents of increasing polarity. acs.org For instance, a dual-column system of silver nitrate-on-silica and basic alumina has been used for the cleanup of flue gas extracts. acs.org

Carbon Columns: Activated carbon-based columns are highly effective for the fractionation of PCDFs from other planar and non-planar aromatic compounds. researchgate.netnih.govj2scientific.eu The separation is based on the planarity of the molecules. Planar molecules like 2,3,7,8-substituted PCDDs and PCDFs are strongly retained on the carbon column, while non-planar compounds can be eluted. The retained PCDFs are then typically back-flushed from the column using a solvent like toluene. j2scientific.euresearchgate.net

Table 2: Common Adsorbents for PCDF Cleanup

| Adsorbent | Separation Principle | Typical Application | Elution Solvents |

|---|---|---|---|

| Florisil | Polarity epa.gov | Separation of PCDFs from PCBs. sigmaaldrich.com | n-Hexane (for PCBs), Dichloromethane (for PCDFs) sigmaaldrich.com |

| Alumina | Polarity nih.gov | General cleanup and fractionation. advancechemjournal.com | Hexane, Dichloromethane/Hexane mixtures acs.org |

| Carbon | Molecular Planarity j2scientific.eu | Separation of planar PCDFs from non-planar interferences. researchgate.net | Forward elution with less polar solvents, reverse elution with Toluene j2scientific.eu |

High-Resolution Separation and Detection Techniques

The instrumental analysis of 1,3,6,9-TCDF requires highly sensitive and selective techniques to differentiate it from other co-eluting congeners and interfering compounds.

Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS)

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is the gold standard and confirmatory method for the ultra-trace analysis of PCDFs, including 1,3,6,9-TCDF. nih.govnih.govaaqr.org This technique offers excellent sensitivity and selectivity, allowing for detection at the parts-per-quadrillion (ppq) level. researchgate.netnih.gov The high resolving power of the mass spectrometer enables the separation of analyte ions from matrix interferences with the same nominal mass. The analysis is typically performed in the selected ion monitoring (SIM) mode, where the instrument is set to detect specific ions characteristic of the target analytes. researchgate.net

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) as an Alternative Approach

In recent years, gas chromatography-tandem mass spectrometry (GC-MS/MS), particularly with a triple quadrupole (QqQ) mass analyzer, has emerged as a viable and cost-effective alternative to GC-HRMS for the analysis of PCDFs. nih.govnih.govnih.gov GC-MS/MS provides high selectivity through multiple reaction monitoring (MRM), where a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.govmdpi.com This technique has been shown to provide comparable results to GC-HRMS in terms of sensitivity and accuracy for the analysis of PCDFs in food and environmental samples. nih.govnih.gov The European Union has recognized GC-MS/MS as a confirmatory method for checking compliance with maximum levels of PCDD/Fs in food and feed. nih.govnih.gov

Table 3: Comparison of GC-HRMS and GC-MS/MS for PCDF Analysis

| Technique | Principle | Advantages | Considerations |

|---|---|---|---|

| GC-HRMS | Separation by GC followed by detection of exact mass using a high-resolution mass spectrometer. nih.gov | Excellent sensitivity and selectivity, established confirmatory method. nih.govnih.gov | Higher instrument cost and complexity. nih.gov |

| GC-MS/MS | Separation by GC followed by detection of specific precursor-to-product ion transitions. nih.gov | High selectivity, lower cost, recognized as a confirmatory method. nih.govnih.govchromatographyonline.com | Method development for MRM transitions is required. mdpi.com |

Isomer-Specific Separation and Quantification of Tetrachlorodibenzofuran Congeners

There are 38 possible tetrachlorodibenzofuran (TCDF) congeners. The isomer-specific separation of these congeners is a significant analytical challenge due to their similar physicochemical properties. High-resolution capillary gas chromatography is essential for this purpose. Specific capillary columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5), are commonly used and can achieve isomer specificity for the most toxic congeners. epa.govaaqr.org However, no single column can resolve all 210 PCDD and PCDF isomers. epa.gov The quantification is typically performed using an isotope dilution method, where a known amount of a ¹³C-labeled internal standard corresponding to the target analyte is added to the sample prior to extraction. nih.govthermofisher.com This approach corrects for any losses during the sample preparation and analysis steps, leading to highly accurate quantification. nih.gov

Isotope Dilution Mass Spectrometry for Accurate Quantification

Isotope dilution mass spectrometry (IDMS) is the gold standard for the quantitative analysis of PCDDs and PCDFs, including 1,3,6,9-tetrachlorodibenzofuran. well-labs.comepa.gov This technique offers high accuracy and precision by using isotopically labeled internal standards. researchgate.net

In this method, a known quantity of a ¹³C-labeled analog of the target analyte (e.g., ¹³C₁₂-1,3,6,9-TCDF) is added to the sample before extraction and cleanup. epa.govisotope.com This labeled standard behaves almost identically to the native (unlabeled) analyte throughout the analytical process, including extraction, cleanup, and chromatographic separation. nih.gov By measuring the ratio of the native analyte to the labeled internal standard in the final extract using high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS), the initial concentration of the native analyte in the sample can be accurately determined. well-labs.comenv.go.jp This approach effectively corrects for any losses of the analyte that may occur during sample preparation and analysis. nih.gov

The use of HRGC/HRMS provides the necessary selectivity and sensitivity to detect and quantify these compounds at extremely low levels, often in the parts-per-quadrillion (ppq) range. well-labs.comjenck.com The high resolving power of the mass spectrometer allows for the differentiation of target analytes from potential interferences with similar masses. env.go.jp

Table 1: Key Features of Isotope Dilution Mass Spectrometry for PCDF Analysis

| Feature | Description |

| Principle | A known amount of an isotopically labeled internal standard is added to the sample prior to analysis. The concentration of the native analyte is determined by the ratio of the native analyte to the labeled standard. |

| Instrumentation | High-Resolution Gas Chromatography/High-Resolution Mass Spectrometry (HRGC/HRMS). well-labs.com |

| Internal Standards | ¹³C-labeled analogs of the target PCDD/PCDF congeners. isotope.com |

| Quantification | Based on the response factor of the native analyte relative to its corresponding labeled internal standard. epa.gov |

| Advantages | High accuracy, precision, and sensitivity. Corrects for analyte losses during sample preparation. |

| Regulatory Acceptance | Widely recognized and utilized in official methods such as U.S. EPA Method 1613. well-labs.com |

Characterization of Congener Profiles and Isomer Distribution Patterns

Polychlorinated dibenzofurans exist as numerous congeners, which are isomers that differ in the number and position of chlorine atoms on the dibenzofuran (B1670420) structure. The specific pattern of these congeners, known as the congener profile, can provide valuable information about the source of the contamination. nih.govnih.gov Different industrial processes and combustion sources produce characteristic PCDF congener profiles. nih.govscirp.org For example, the congener profile of PCDFs from pentachlorophenol (B1679276) (PCP) production is typically dominated by higher chlorinated congeners like octachlorodibenzofuran (OCDF). scirp.orgscirp.orgresearchgate.net In contrast, emissions from municipal waste incinerators may have a different distribution of congeners. nih.gov

The analysis of isomer distribution patterns focuses on the relative abundance of different isomers within a specific chlorination level (e.g., the different tetrachlorodibenzofuran isomers). High-resolution gas chromatography is crucial for separating these closely related isomers. nih.govresearchgate.net The development of specialized GC columns has enabled the separation of the most toxic 2,3,7,8-substituted congeners from other less toxic isomers. nih.gov By comparing the congener profile of an environmental sample to the profiles of known sources, it is possible to identify the potential origin of the PCDF contamination. nih.gov

Quality Assurance and Quality Control in Polychlorinated Dibenzofuran Analysis

Rigorous quality assurance (QA) and quality control (QC) procedures are essential for generating reliable and defensible data in PCDF analysis. env.go.jpepa.goviges.or.jp This involves a comprehensive system of practices to ensure that all aspects of the analytical process are controlled and documented. epa.govucf.edu

Key QA/QC elements include:

Method Blanks: Analyzing a sample free of the target analytes to check for laboratory contamination. epa.gov

Spiked Samples: Adding a known amount of the analyte to a sample to assess the accuracy and recovery of the method.

Certified Reference Materials (CRMs): Analyzing materials with known concentrations of PCDFs to verify the accuracy of the analytical method. researchgate.net

Instrument Performance Checks: Regularly monitoring the performance of the HRGC/HRMS system to ensure it meets sensitivity and resolution requirements. eurofinsus.com

Data Validation: A systematic process of reviewing data to ensure it meets established quality criteria. epa.gov

Laboratories performing PCDF analysis typically follow standardized methods, such as those published by the U.S. Environmental Protection Agency (EPA), which have detailed QA/QC requirements. well-labs.comepa.govepa.gov Adherence to these procedures is crucial for ensuring the comparability and reliability of data from different laboratories and studies. env.go.jp

Application of Toxic Equivalency Factors (TEFs) and Toxic Equivalency (TEQ) Calculations for Congener Mixtures

The TEF approach compares the toxicity of individual congeners to that of the most toxic dioxin, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD), which is assigned a TEF of 1. wikipedia.orgornl.govepa.gov Other congeners are assigned TEFs based on their relative toxicity. ornl.gov The World Health Organization (WHO) has established consensus TEF values for human and mammalian risk assessment. who.inteurofins.deusask.ca In 2022, the WHO reevaluated and updated these TEF values. who.intnih.gov

The TEQ of a mixture is calculated by multiplying the concentration of each congener by its respective TEF and then summing the results. clu-in.orguwf.educdc.gov This provides a single value that represents the total toxic potency of the mixture in terms of 2,3,7,8-TCDD equivalents. eurofinsus.comwikipedia.org The TEQ is a valuable tool for risk assessment and regulatory purposes, allowing for the comparison of the toxicity of different environmental samples. clu-in.orgwikipedia.org

Table 2: WHO 2005 Toxic Equivalency Factors for select Polychlorinated Dibenzofurans

| Compound | TEF |

| 2,3,7,8-Tetrachlorodibenzofuran (TCDF) | 0.1 |

| 1,2,3,7,8-Pentachlorodibenzofuran (PeCDF) | 0.03 |

| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 0.3 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,7,8,9-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 2,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) | 0.1 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| 1,2,3,4,7,8,9-Heptachlorodibenzofuran (HpCDF) | 0.01 |

| Octachlorodibenzofuran (OCDF) | 0.0003 |

Source: U.S. EPA, 2010 ornl.gov

Conclusion and Future Research Perspectives on 1,3,6,9 Tetrachlorodibenzofuran

Synthesis of Key Research Findings and Their Implications

1,3,6,9-Tetrachlorodibenzofuran is a synthetic, organic compound belonging to the class of polychlorinated dibenzofurans (PCDFs). ontosight.ai Its molecular structure consists of a dibenzofuran (B1670420) core with four chlorine atoms attached at the 1, 3, 6, and 9 positions. ontosight.ai This compound is characterized by its low solubility in water, high lipophilicity (fat-solubility), and significant chemical stability, which contribute to its persistence in the environment. ontosight.ai

Research has primarily focused on the environmental presence and toxicological aspects of PCDFs as a group. These compounds are not intentionally produced but are formed as unintentional byproducts in various industrial and combustion processes. t3db.caacs.org This includes waste incineration, the manufacturing of certain chemicals, and pulp and paper bleaching. nih.govclu-in.org Due to their persistent and lipophilic nature, PCDFs, including this compound, have a tendency to accumulate in the fatty tissues of organisms, leading to bioaccumulation and biomagnification within the food chain. ontosight.ai

The primary route of human exposure to PCDFs is through the diet, particularly from the consumption of meat, dairy products, and fish. nih.govclu-in.org Occupational exposures have also been documented, particularly in industries involved with chlorophenol production. researchgate.net

Emerging Challenges in Polychlorinated Dibenzofuran Research

The study of polychlorinated dibenzofurans (PCDFs) presents several ongoing and emerging challenges for the scientific community. A primary difficulty lies in the sheer number of PCDF congeners, with 135 possible variations. ca.gov The toxicity of most of these individual congeners, including this compound, has not been extensively studied, making comprehensive risk assessment difficult. ca.gov

A significant challenge is the analysis of these compounds in environmental and biological samples. PCDFs typically exist in complex mixtures, and separating and quantifying individual congeners requires sophisticated and expensive analytical techniques. nih.gov Developing more cost-effective and efficient analytical methods is crucial for large-scale monitoring and risk assessment. nih.gov

Furthermore, understanding the long-term health effects of low-level PCDF exposure in the general population remains a complex issue. ny.gov Most human data comes from high-exposure incidents or occupational cohorts, and extrapolating these findings to the broader population is challenging. nih.gov There is a need for more epidemiological studies that can link environmental PCDF levels to specific health outcomes in the general public. nih.gov

Another emerging area of concern is the interaction of PCDFs with other environmental contaminants. Humans and wildlife are exposed to a cocktail of chemicals, and the synergistic or antagonistic effects of these mixtures are not well understood. Research is needed to elucidate how co-exposure to other pollutants may alter the toxicity of PCDFs.

Finally, the environmental fate and transport of PCDFs, particularly from diffuse sources, require further investigation. While major point sources like industrial sites and incinerators have been identified, the contribution of non-point sources and the global transport of these persistent pollutants are still areas of active research. mdpi.com

Directions for Future Academic Investigations Pertaining to this compound

Future research on this compound should aim to fill the specific knowledge gaps that currently exist for this particular congener. A key area for investigation is its relative toxic potency. While it is known to be a PCDF, its specific toxic equivalency factor (TEF) relative to the benchmark compound 2,3,7,8-TCDD is not well-established. ca.gov In vitro and in vivo studies are needed to determine its binding affinity to the AhR and to characterize its specific toxicological profile.

Investigating the metabolism and bioaccumulation potential of this compound is another critical research direction. Understanding how this specific congener is metabolized and how it accumulates in different tissues and organisms will provide a more accurate picture of its environmental and human health risks.

Furthermore, studies on the environmental occurrence and distribution of this compound are needed. While PCDFs are monitored as a group, congener-specific data for this compound in various environmental media (air, water, soil, sediment) and foodstuffs would be valuable for exposure assessment. nih.govmdpi.com

The development of specific analytical standards and reference materials for this compound is also essential to support this research. acs.org Accurate quantification is fundamental to all toxicological and environmental studies.

Finally, research into potential remediation strategies for PCDF-contaminated sites should also consider the specific properties of congeners like this compound. Understanding its chemical and physical properties can inform the development of more effective cleanup technologies.

Q & A

Q. What analytical methods are recommended for detecting 1,3,6,9-tetrachlorodibenzofuran in environmental samples?

High-resolution gas chromatography coupled with mass spectrometry (HRGC-MS) is the gold standard for isomer-specific detection. For environmental analysis, samples are typically extracted using non-polar solvents (e.g., toluene or toluene/nonanol mixtures) and purified via silica gel or Florisil columns to remove interfering compounds . Critical parameters include column selection (e.g., DB-5MS for separation efficiency) and calibration with isotopically labeled internal standards (e.g., -labeled analogs) to ensure precision . Note that isomer differentiation requires optimized temperature programming and confirmation via retention time matching with certified reference materials.

Q. How does the chlorination pattern influence the environmental persistence of this compound compared to other isomers?

Chlorination at non-2,3,7,8 positions generally reduces bioaccumulation potential but does not eliminate persistence. For example, 1,3,6,9-TCDF’s lower binding affinity to aryl hydrocarbon receptors (AhR) compared to 2,3,7,8-TCDF may result in slower metabolic degradation in sediments . However, its hydrophobicity () still promotes adsorption to organic matter in soils and sediments, requiring long-term monitoring in contaminated sites .

Q. What are the key challenges in synthesizing and purifying this compound for use as a reference standard?

Synthesis requires precise chlorination of dibenzofuran under controlled conditions to avoid unwanted byproducts (e.g., higher chlorinated congeners). Purification involves repeated recrystallization or preparative HPLC, with final verification via nuclear magnetic resonance (NMR) and HRGC-MS. Isotope dilution techniques using -labeled compounds are essential for quantifying recovery rates during extraction .

Advanced Research Questions

Q. How do toxicokinetic differences between 1,3,6,9-TCDF and 2,3,7,8-TCDF affect risk assessment models?

Toxicokinetic variations arise from differences in AhR binding affinity and metabolic clearance. While 2,3,7,8-TCDF has a toxic equivalency factor (TEF) of 0.1, non-2,3,7,8 isomers like 1,3,6,9-TCDF are often assigned TEFs <0.01 due to lower bioaccumulation and toxicity. However, recent studies suggest that tissue-specific retention (e.g., hepatic accumulation) may necessitate adjusted relative potency (REP) values when extrapolating from external dose to tissue burden .

Q. What experimental designs are optimal for studying synergistic effects of 1,3,6,9-TCDF with other persistent organic pollutants (POPs)?

Use a factorial design exposing model organisms (e.g., mice or zebrafish) to 1,3,6,9-TCDF in combination with dioxins, PCBs, or glucocorticoids. Endpoints should include transcriptomic profiling (e.g., CYP1A1 induction), histopathology, and metabolomic analysis to identify non-linear dose-response relationships. For example, coexposure with hydrocortisone has been shown to amplify teratogenic effects in murine models, suggesting epigenetic interactions .

Q. How can metabolomics elucidate sublethal effects of 1,3,6,9-TCDF in aquatic organisms?

Liquid chromatography-mass spectrometry (LC-MS)-based metabolomics can reveal perturbations in lipid metabolism, oxidative stress markers (e.g., glutathione disulfide), and energy pathways. For instance, in mussels, proteomic and metabolomic profiling identified disruptions in ATP synthesis and lysosomal activity following TCDF exposure, providing mechanistic insights into chronic toxicity .

Q. What methodologies are recommended for assessing the photolytic degradation of 1,3,6,9-TCDF in contaminated soils?

Solar simulator systems with xenon arc lamps can mimic natural photolysis. Key parameters include UV intensity, temperature, and matrix effects (e.g., organic carbon content). Gas chromatography with electron capture detection (GC-ECD) tracks parent compound degradation, while HRGC-MS identifies byproducts (e.g., lower chlorinated furans). Photolytic pathways often involve dechlorination and hydroxyl radical oxidation, with degradation rates 2–3 times faster than thermal degradation alone .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in isomer-specific toxicity data across studies?

Discrepancies often stem from differences in exposure routes (oral vs. dermal), model organisms, or analytical methods. For example, dermal absorption rates of TCDFs vary significantly between rodents and humans due to skin lipid composition . Meta-analyses using standardized protocols (e.g., EPA Method 1613 for HRGC-MS) and cross-validation with in vitro assays (e.g., AhR reporter gene assays) are critical for harmonizing data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.